molecular formula C20H19ClN4O3 B3730226 2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide

Cat. No. B3730226
M. Wt: 398.8 g/mol
InChI Key: AMHUFVOMZWYSSF-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursor molecules. The exact synthesis pathway would depend on the specific reactions used and the conditions under which they are carried out. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazole ring, which is a type of aromatic heterocycle, as well as several other functional groups. These groups are likely to influence the compound’s overall shape and electronic structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the acetohydrazide group could potentially undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and other physical properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising activity as a drug, further studies could be conducted to optimize its structure and evaluate its efficacy and safety in more detail .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-13-9-16(21)5-8-18(13)28-12-19(26)24-22-10-15-11-23-25-20(15)14-3-6-17(27-2)7-4-14/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHUFVOMZWYSSF-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide
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2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide
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2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide
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2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide
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2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide
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2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide

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